Cas no 923123-42-6 (2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole)

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole is a heterocyclic compound featuring an indole core substituted with a naphthylmethyl group at the 1-position and a 5-methyl-1,3,4-oxadiazole moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The oxadiazole ring enhances metabolic stability and binding affinity, while the naphthyl group contributes to π-π stacking interactions, useful in ligand design. Its rigid framework is advantageous for developing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound’s synthetic versatility allows for further functionalization, supporting diverse research applications in drug discovery and organic synthesis.
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole structure
923123-42-6 structure
商品名:2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole
CAS番号:923123-42-6
MF:C22H17N3O
メガワット:339.389884710312
CID:6497050

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole 化学的及び物理的性質

名前と識別子

    • 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole
    • 2-methyl-5-[1-(naphthalen-1-ylmethyl)indol-2-yl]-1,3,4-oxadiazole
    • 1H-Indole, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(1-naphthalenylmethyl)-
    • インチ: 1S/C22H17N3O/c1-15-23-24-22(26-15)21-13-17-8-3-5-12-20(17)25(21)14-18-10-6-9-16-7-2-4-11-19(16)18/h2-13H,14H2,1H3
    • InChIKey: IHRNVFDNFUECPJ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=C3C(C=CC=C3)=CC=C2)C2=C(C=CC=C2)C=C1C1=NN=C(C)O1

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • ふってん: 594.3±52.0 °C(Predicted)
  • 酸性度係数(pKa): -3.22±0.34(Predicted)

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2227-0109-10mg
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2227-0109-15mg
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2227-0109-20mg
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2227-0109-5μmol
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2227-0109-2mg
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2227-0109-4mg
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2227-0109-10μmol
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2227-0109-1mg
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2227-0109-3mg
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2227-0109-2μmol
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[(naphthalen-1-yl)methyl]-1H-indole
923123-42-6 90%+
2μl
$57.0 2023-05-16

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole 関連文献

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indoleに関する追加情報

Introduction to the Compound CAS No. 923123-42-6: 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole

The compound CAS No. 923123-42-6, also known as 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(naphthalen-1-yl)methyl-1H-indole, is a complex organic molecule with a unique structure that combines several functional groups. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule's structure is characterized by the presence of an indole ring system, an oxadiazole moiety, and a naphthalene group, which collectively contribute to its intriguing chemical properties.

The indole moiety in this compound is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This structure is known for its aromaticity and stability, making it a common feature in many bioactive compounds. The oxadiazole group, on the other hand, is a five-membered ring containing two nitrogen atoms and one oxygen atom. This heterocyclic group is known for its ability to act as a hydrogen bond acceptor and donor, which can significantly influence the compound's solubility and bioavailability.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have explored various synthetic routes to optimize the yield and purity of the compound. One notable approach involves the use of click chemistry principles, which allow for efficient and selective bond formation between different functional groups. These advancements have not only improved the synthesis process but also opened new avenues for modifying the compound's structure to enhance its desired properties.

The naphthalene group attached to the indole moiety further adds complexity to the molecule's structure. Naphthalene is a polycyclic aromatic hydrocarbon with two fused benzene rings, which contributes to the compound's hydrophobicity and potential for interactions with biological targets. This feature makes the compound particularly interesting for applications in drug design, where hydrophobic interactions play a critical role in molecular recognition.

From a pharmacological perspective, this compound has shown promising results in preliminary studies. Researchers have investigated its potential as an anti-inflammatory agent, antioxidant, and even as a candidate for anticancer therapies. The oxadiazole group has been implicated in modulating the compound's redox properties, which are crucial for its antioxidant activity. Additionally, the indole moiety has been linked to anti-inflammatory effects through its interaction with specific cellular pathways.

In terms of materials science applications, the compound's electronic properties have been studied for use in organic electronics. The conjugated system formed by the indole and naphthalene groups allows for efficient charge transport, making it a potential candidate for organic semiconductors or light-emitting diodes (OLEDs). Recent research has focused on optimizing these properties through structural modifications and doping techniques.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Key steps include the formation of intermediates such as substituted oxadiazoles and naphthyl derivatives before their final coupling with the indole core. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the purity and structure of the final product.

One area of ongoing research is understanding the stereochemical implications of this compound's structure. The presence of chiral centers within the molecule could influence its biological activity significantly. Studies are being conducted to explore whether different enantiomers exhibit varying potencies or selectivities when interacting with biological targets.

Moreover, computational chemistry has played a pivotal role in predicting this compound's behavior under various conditions. Molecular docking studies have provided insights into how it interacts with potential drug targets at atomic resolution. These simulations are complemented by experimental validations that confirm theoretical predictions and guide further optimization efforts.

In conclusion, CAS No. 923123-42-6 represents a fascinating example of how complex organic molecules can be tailored for diverse applications across multiple disciplines. Its unique combination of functional groups offers immense potential for innovation in both pharmaceuticals and materials science. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to make significant contributions to these fields in the coming years.

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